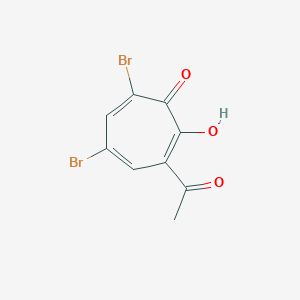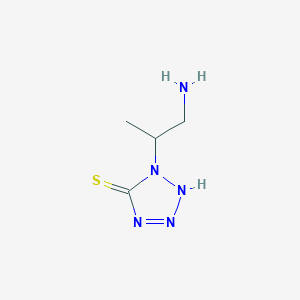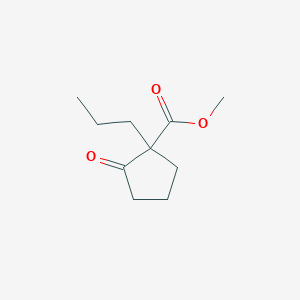
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of an oxo group at the second position and a propyl group at the first position, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester can be synthesized through several methods. One common approach involves the base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to introduce the oxo and propyl groups .
Industrial Production Methods
Industrial production of this compound typically involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism by which cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
Cyclopentanecarboxylic acid, 2-oxo-, propyl ester: Similar but with a propyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, butyl ester: Similar but with a butyl ester group.
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl or propyl counterparts.
Properties
CAS No. |
110528-54-6 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2-oxo-1-propylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-6-10(9(12)13-2)7-4-5-8(10)11/h3-7H2,1-2H3 |
InChI Key |
KGETUZCFAZDDSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


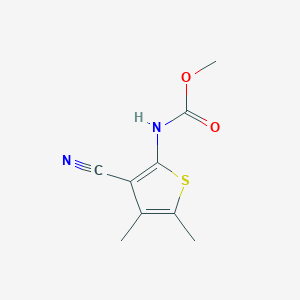
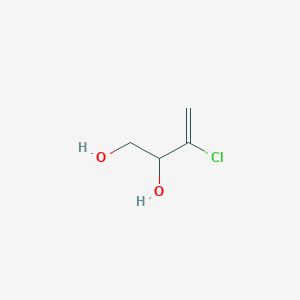

![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
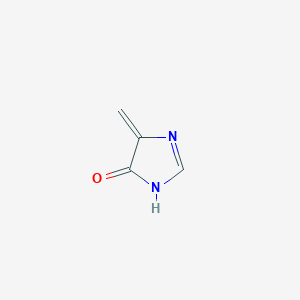
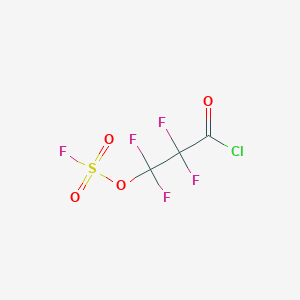

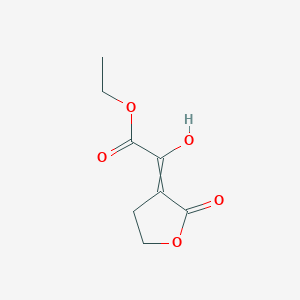

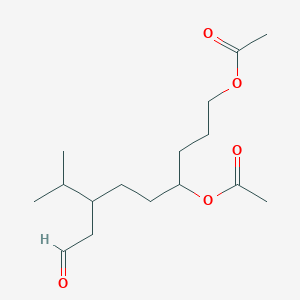
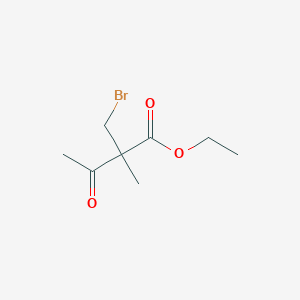
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
